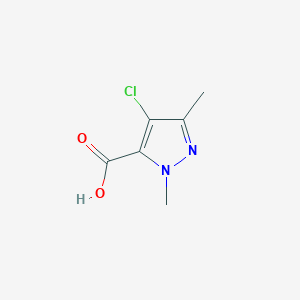

4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2,5-dimethylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-3-4(7)5(6(10)11)9(2)8-3/h1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCNPVBDEITWDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Cl)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344870 | |

| Record name | 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98198-65-3 | |

| Record name | 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development. This document details the necessary starting materials, reagents, and reaction conditions, presenting quantitative data in accessible tables and illustrating the synthetic workflow and key mechanisms with clear diagrams.

Synthetic Strategy

The synthesis of this compound is efficiently achieved through a three-step process. The overall strategy involves the initial construction of the pyrazole core as an ethyl ester, followed by hydrolysis to the carboxylic acid, and finally, regioselective chlorination at the C4 position.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Data

Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

This initial step involves a condensation reaction to form a key intermediate, followed by cyclization with methylhydrazine to yield the pyrazole ester.[1]

Experimental Protocol:

-

To a reaction vessel, add ethanol, sodium ethoxide, and diethyl oxalate.

-

Cool the mixture to between 5 and 15 °C.

-

Slowly add acetone dropwise, maintaining the internal temperature below 15 °C.

-

Allow the reaction to proceed for 24 hours at this temperature to form the intermediate.

-

In a separate vessel, dissolve the intermediate in N,N-dimethylformamide (DMF) and cool to between 5 and 15 °C.

-

Slowly add a 40% aqueous solution of methylhydrazine dropwise, keeping the temperature below 15 °C.

-

After the addition is complete, heat the mixture to 40-50 °C and maintain for 6-8 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.

| Reagent/Solvent | Molar Ratio (relative to Acetone) | Key Parameters | Yield (%) | Purity (%) |

| Diethyl oxalate | 1.05 | Temperature: <15 °C | 88.1 | 98 |

| Sodium ethoxide | 0.8 | Reaction Time: 24 h | ||

| Ethanol | Solvent | |||

| Methylhydrazine (40% aq.) | 1.5-1.6 | Temperature: 40-50 °C | ||

| DMF | Solvent | Reaction Time: 6-8 h |

Step 2: Hydrolysis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

The ethyl ester is saponified to the corresponding carboxylic acid using a strong base.[2][3][4][5][6]

Experimental Protocol:

-

Dissolve Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate in a mixture of ethanol and water.

-

Add a stoichiometric excess of sodium hydroxide.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with concentrated hydrochloric acid, leading to the precipitation of the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain 1,3-dimethyl-1H-pyrazole-5-carboxylic acid.

| Reagent/Solvent | Molar Ratio (relative to Ester) | Key Parameters | Yield (%) |

| Sodium Hydroxide | 2.0 - 3.0 | Temperature: Reflux | >95 |

| Ethanol/Water | Solvent | Reaction Time: 4-6 h | |

| Hydrochloric Acid | To pH 2-3 |

Step 3: Chlorination of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid

The final step is the regioselective chlorination of the pyrazole ring at the C4 position using N-chlorosuccinimide (NCS).[7][8][9][10][11][12]

Experimental Protocol:

-

Dissolve 1,3-dimethyl-1H-pyrazole-5-carboxylic acid in N,N-dimethylformamide (DMF).

-

Add N-chlorosuccinimide to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water to remove DMF and succinimide.

-

Dry the product under vacuum to yield this compound.

| Reagent/Solvent | Molar Ratio (relative to Carboxylic Acid) | Key Parameters | Yield (%) |

| N-Chlorosuccinimide | 1.0 - 1.1 | Temperature: Room Temp. | High |

| DMF | Solvent | Reaction Time: 24 h |

Mechanism of Chlorination

The chlorination of the pyrazole ring with N-chlorosuccinimide proceeds via an electrophilic aromatic substitution mechanism. The electron-rich pyrazole ring attacks the electrophilic chlorine atom of NCS.

Caption: Mechanism of electrophilic chlorination of the pyrazole ring using NCS.

References

- 1. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]

- 2. Saponification-Typical procedures - operachem [operachem.com]

- 3. scribd.com [scribd.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 12. isca.me [isca.me]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and agrochemical research. This document collates available data on its chemical structure, properties, synthesis, and safety, presented in a clear and accessible format for scientific and research applications.

Core Physicochemical Properties

Quantitative data for this compound is summarized below. It is important to note that while some experimental data is available, other values are predicted and should be considered with appropriate scientific caution.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 98198-65-3 | [1] |

| Molecular Formula | C₆H₇ClN₂O₂ | [1] |

| Molecular Weight | 174.59 g/mol | [1] |

| Appearance | White solid | [2] |

| Melting Point | 216-217 °C | [2] |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| pKa | Data not available | N/A |

| LogP | Data not available | N/A |

Synthesis and Characterization

The synthesis of this compound has been reported in the context of developing novel insecticides. The primary synthetic route is outlined below.

Experimental Protocol: Synthesis

The synthesis of this compound is achieved through the chlorination of its precursor, 1,3-dimethyl-1H-pyrazole-5-carboxylic acid.

Materials and Equipment:

-

1,3-Dimethyl-1H-pyrazole-5-carboxylic acid

-

Chlorinating agent (e.g., sulfuryl chloride)

-

Appropriate solvent (e.g., dichloromethane)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Dissolve 1,3-dimethyl-1H-pyrazole-5-carboxylic acid in a suitable solvent within a round-bottom flask equipped with a magnetic stirrer and a condenser.

-

Slowly add the chlorinating agent to the solution at a controlled temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent to yield this compound as a white solid.[2]

Analytical Characterization

The identity and purity of the synthesized this compound are confirmed using standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The structure is confirmed by the characteristic chemical shifts and splitting patterns of the protons. In a typical spectrum in DMSO-d₆, signals corresponding to the two methyl groups and the carboxylic acid proton would be observed at approximately δ 2.24 (s, 3H, CH₃), 4.14 (s, 3H, CH₃), and 12.75 (bs, 1H, COOH).[2]

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is used to determine the purity of the compound and confirm its molecular weight. The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight of the compound (m/z 174 for [M+H]⁺).[2]

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: A simplified workflow for the synthesis of this compound.

Biological Activity and Applications

Currently, the primary reported biological relevance of this compound is its use as a key intermediate in the synthesis of novel insecticides.[2] Its structural features make it a valuable building block for creating more complex molecules with potential pesticidal properties. There is no direct evidence of its involvement in specific signaling pathways within drug development contexts at present.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as other chlorinated pyrazole carboxylic acids, suggest the following potential hazards. Users should handle this compound with care in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE).

Potential Hazards:

-

Skin Irritation: May cause skin irritation upon contact.[3][4]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[4]

Recommended Precautions:

-

Wear protective gloves, clothing, and eye/face protection.[3][4]

-

Avoid breathing dust.[4]

-

Use only in a well-ventilated area.[4]

-

Wash hands thoroughly after handling.[3]

This technical guide is intended for informational purposes for a scientific audience. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

A Comprehensive Technical Guide to 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid (CAS No. 98198-65-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is a halogenated pyrazole derivative with the CAS number 98198-65-3. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by pyrazole-containing molecules. This technical guide provides a detailed overview of the known properties, synthesis, and potential applications of this compound, with a focus on presenting structured data and experimental methodologies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 98198-65-3 | [1] |

| Molecular Formula | C₆H₇ClN₂O₂ | [1] |

| Molecular Weight | 174.58 g/mol | [1] |

| Boiling Point | 324.4 °C (Predicted) | |

| Density | 1.5 g/cm³ (Predicted) | |

| Appearance | Solid (Form not specified) |

Synthesis and Experimental Protocols

A plausible synthetic route, based on general methodologies, is outlined below. This should be considered a theoretical workflow and would require experimental optimization.

General Synthetic Workflow

References

An In-depth Technical Guide on the Spectroscopic and Synthetic Profile of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the compound 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. This pyrazole derivative is a key intermediate in the synthesis of novel insecticidal agents. This document collates available data on its nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics, alongside a detailed experimental protocol for its synthesis. Furthermore, it visually conceptualizes the synthetic pathway and the structure-activity relationship (SAR) principles guiding the development of its derivatives, offering valuable insights for researchers in medicinal chemistry and agrochemical development.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 98198-65-3

-

Molecular Formula: C₆H₇ClN₂O₂

-

Molecular Weight: 174.58 g/mol

-

Appearance: White solid

-

Melting Point: 216-217 °C

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent | Reference |

| 2.24 | s | CH₃ at C3 | DMSO-d₆ | [1] |

| 4.14 | s | N-CH₃ | DMSO-d₆ | [1] |

| 12.75 | bs | COOH | DMSO-d₆ | [1] |

Note: As of the latest literature search, experimental ¹³C NMR data for this compound has not been reported.

Mass Spectrometry (MS)

Table 2: Mass Spectrometry Data

| m/z Value | Ion | Technique | Reference |

| 174 | [M + 1]⁺ | LC-MS | [1] |

Infrared (IR) Spectroscopy

Note: As of the latest literature search, a detailed experimental FT-IR spectrum with peak assignments for this compound has not been reported. However, based on the functional groups present (carboxylic acid, pyrazole ring, C-Cl bond), the following characteristic absorption bands can be anticipated.

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3300-2500 (broad) | O-H stretch (Carboxylic acid dimer) |

| ~1700 | C=O stretch (Carboxylic acid) |

| ~1600-1450 | C=N and C=C stretch (Pyrazole ring) |

| ~1300 | C-O stretch (Carboxylic acid) |

| ~800-600 | C-Cl stretch |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is a multi-step process starting from the hydrolysis of its corresponding ethyl ester.[1]

Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate This precursor is synthesized from ethyl 3-methyl-1H-pyrazole-5-carboxylate and a methylating agent.

Step 2: Chlorination of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate The pyrazole ring is chlorinated at the 4-position using a suitable chlorinating agent.

Step 3: Hydrolysis to this compound The ethyl ester is hydrolyzed to the corresponding carboxylic acid. A solution of the ethyl ester in a mixture of ethanol and sodium hydroxide solution is heated at reflux. After cooling, the solution is acidified with hydrochloric acid to precipitate the product, which is then filtered, washed with water, and dried.

Spectroscopic Analysis Protocols

-

¹H NMR Spectroscopy: Spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly DMSO-d₆, and chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

-

Mass Spectrometry: Low-resolution mass spectra can be obtained using a liquid chromatograph-mass spectrometer (LC-MS).

-

FT-IR Spectroscopy: Spectra are generally recorded using the KBr pellet method on an FT-IR spectrometer.

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound and its subsequent use in the preparation of bioactive derivatives.[1]

References

An In-depth Technical Guide to the ¹H NMR Characterization of Substituted Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices involved in the ¹H Nuclear Magnetic Resonance (NMR) characterization of substituted pyrazoles. It is designed to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development who work with these important heterocyclic compounds. This document outlines the key spectral features of pyrazoles, the influence of substituents on their ¹H NMR spectra, a detailed experimental protocol for sample analysis, and a logical workflow for structural elucidation.

Introduction to the ¹H NMR Spectroscopy of Pyrazoles

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, and it is particularly informative for heterocyclic systems like pyrazoles. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The position and nature of substituents on this ring significantly influence the chemical shifts (δ) and coupling constants (J) of the ring protons, providing a detailed fingerprint of the molecule's structure.

A key feature of N-unsubstituted pyrazoles is the phenomenon of tautomerism, where the N-H proton can rapidly exchange between the two nitrogen atoms. This exchange is often fast on the NMR timescale, leading to a time-averaged spectrum where the 3- and 5-positions are chemically equivalent.[1] This results in simplified spectra, for instance, in the parent pyrazole, the H-3 and H-5 protons appear as a single, time-averaged signal.[2] When the pyrazole is N-substituted, this tautomerism is no longer possible, and the H-3 and H-5 protons become chemically distinct, giving rise to separate signals.

¹H NMR Spectral Data of Substituted Pyrazoles

The chemical shifts of the pyrazole ring protons are influenced by the electronic effects (both inductive and resonance) of the substituents. Electron-donating groups (EDGs) tend to shield the ring protons, causing them to resonate at a lower chemical shift (upfield), while electron-withdrawing groups (EWGs) deshield the protons, leading to a higher chemical shift (downfield). The position of the substituent also plays a crucial role in determining the extent of these effects on each of the ring protons.

Below are tables summarizing typical ¹H NMR data for various classes of substituted pyrazoles. These values are generally reported in parts per million (ppm) downfield from a tetramethylsilane (TMS) internal standard.

Table 1: ¹H NMR Data for Parent Pyrazole and N-Substituted Pyrazoles

| Compound | Solvent | H-3 (δ, ppm) | H-4 (δ, ppm) | H-5 (δ, ppm) | N-H/N-R (δ, ppm) | J (Hz) |

| Pyrazole[3] | CCl₄ | 7.74 (d) | 6.10 (t) | 7.74 (d) | 13.60 (br s) | J₃,₄ = J₄,₅ = ~2.0 |

| 1-Methylpyrazole | CDCl₃ | 7.50 (d) | 6.22 (t) | 7.35 (d) | 3.85 (s, 3H) | J₃,₄ = 1.8, J₄,₅ = 2.3 |

| 1-Phenylpyrazole[4] | CDCl₃ | 7.70 (d) | 6.45 (t) | 7.90 (d) | 7.20-7.50 (m, 5H) | J₃,₄ = 1.8, J₄,₅ = 2.5 |

| 1-(1-Adamantyl)pyrazole[5] | CDCl₃ | 7.52 (d) | 6.18 (t) | 7.48 (d) | 1.80-2.20 (m, 15H) | J₃,₄ = 1.5, J₄,₅ = 2.5 |

Table 2: ¹H NMR Data for C-Substituted Pyrazoles

| Compound | Solvent | H-3/R-3 (δ, ppm) | H-4/R-4 (δ, ppm) | H-5/R-5 (δ, ppm) | N-H (δ, ppm) | J (Hz) |

| 3-Methylpyrazole[6] | CDCl₃ | 2.29 (s, 3H) | 6.07 (d) | 7.42 (d) | 11.5 (br s) | J₄,₅ = 2.2 |

| 4-Bromopyrazole[7] | CD₂Cl₂ | 7.62 (s) | --- | 7.62 (s) | 12.8 (br s) | --- |

| 4-Iodopyrazole[7] | CD₂Cl₂ | 7.65 (s) | --- | 7.65 (s) | 12.5 (br s) | --- |

| 3,5-Dimethylpyrazole[6] | CDCl₃ | 2.22 (s, 6H) | 5.82 (s) | 2.22 (s, 6H) | 10.7 (br s) | --- |

| Methyl 1H-pyrazole-4-carboxylate[8] | DMSO-d₆ | 8.05 (s) | --- | 8.35 (s) | 3.75 (s, 3H) | --- |

| 1H-Pyrazole-4-carboxylic acid[9] | DMSO-d₆ | 8.00 (s) | --- | 8.00 (s) | 13.0 (br s) | --- |

| 3,5-Pyrazoledicarboxylic acid[10] | DMSO-d₆ | --- | 7.20 (s) | --- | 14.0 (br s) | --- |

Table 3: ¹H NMR Data for 1,3,5-Trisubstituted Pyrazoles

| Compound | Solvent | R-1 (δ, ppm) | R-3 (δ, ppm) | H-4 (δ, ppm) | R-5 (δ, ppm) |

| 1,3,5-Trimethylpyrazole[11] | CDCl₃ | 3.62 (s, 3H) | 2.18 (s, 3H) | 5.75 (s) | 2.12 (s, 3H) |

| 1-Phenyl-3,5-dimethylpyrazole[4] | CDCl₃ | 7.20-7.50 (m, 5H) | 2.25 (s, 3H) | 5.90 (s) | 2.25 (s, 3H) |

| 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole[4] | CDCl₃ | 6.90 (d, 2H), 7.27 (d, 2H) | 2.23 (s, 3H) | 5.90 (s) | 2.26 (s, 3H) |

| 1-Phenyl-3,5-diethylpyrazole[4] | CDCl₃ | 7.42 (m, 5H) | 2.68 (q, 2H), 1.29 (t, 3H) | 6.08 (s) | 2.68 (q, 2H), 1.29 (t, 3H) |

Experimental Protocol for ¹H NMR Spectroscopy of Substituted Pyrazoles

This section provides a detailed methodology for acquiring a high-resolution ¹H NMR spectrum of a substituted pyrazole.

3.1. Materials and Equipment

-

Sample: 5-25 mg of the purified substituted pyrazole.

-

Deuterated Solvent: 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, D₂O). The choice of solvent depends on the solubility of the compound and should be noted as it can influence chemical shifts.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm). For aqueous solutions, sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) can be used.

-

NMR Tube: A clean, dry, high-quality 5 mm NMR tube.

-

Filtration: Pasteur pipette and glass wool or a syringe filter to remove any particulate matter.

-

NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

3.2. Sample Preparation

-

Weighing: Accurately weigh 5-25 mg of the pyrazole derivative into a clean, dry vial.

-

Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent containing TMS to the vial. Gently swirl or vortex the vial to ensure complete dissolution.

-

Filtration: To remove any suspended particles that can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Labeling: Clearly label the NMR tube with the sample identification.

3.3. NMR Spectrometer Setup and Data Acquisition

The following are typical acquisition parameters for a routine ¹H NMR experiment. These may need to be optimized depending on the specific compound and spectrometer.

-

Temperature: Set the probe temperature to a constant value, typically 298 K (25 °C).

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is usually sufficient.

-

Spectral Width (SW): A spectral width of 12-16 ppm is generally adequate to cover the signals of most organic molecules.

-

Number of Scans (NS): For a sufficient concentration, 8 to 16 scans are typically enough. For more dilute samples, a larger number of scans will be required to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is usually sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.

-

Acquisition Time (AQ): An acquisition time of 2-4 seconds is typical.

3.4. Data Processing

-

Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Integration: Integrate the area under each signal to determine the relative number of protons.

-

Peak Picking: Identify the chemical shift of each peak.

Visualizing the Characterization Workflow

The process of characterizing a substituted pyrazole using ¹H NMR can be visualized as a logical workflow, from initial sample preparation to final structure confirmation.

Caption: Workflow for the ¹H NMR characterization of substituted pyrazoles.

Conclusion

¹H NMR spectroscopy is a powerful and versatile technique for the characterization of substituted pyrazoles. A thorough understanding of the factors that influence the chemical shifts and coupling constants of pyrazole protons, combined with a systematic approach to sample preparation, data acquisition, and spectral analysis, is essential for the unambiguous elucidation of their structures. This guide provides a foundational framework to assist researchers and drug development professionals in effectively utilizing ¹H NMR for the analysis of this important class of heterocyclic compounds. For complex structures or in cases of significant signal overlap, two-dimensional NMR techniques such as COSY, HSQC, and HMBC should be employed to provide definitive structural assignments.

References

- 1. mdpi.com [mdpi.com]

- 2. reddit.com [reddit.com]

- 3. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. 3,5-Dimethylpyrazole(67-51-6) 1H NMR spectrum [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. METHYL 1H-PYRAZOLE-4-CARBOXYLATE(51105-90-9) 1H NMR [m.chemicalbook.com]

- 9. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

The Rise of Pyrazole Herbicides: A Technical Guide to Their Discovery and History

A comprehensive overview for researchers, scientists, and drug development professionals on the discovery, history, and mechanisms of pyrazole-based herbicides, a critical class of compounds in modern agriculture.

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a privileged scaffold in the development of a diverse range of agrochemicals, most notably herbicides.[1][2][3][4][5] Their broad spectrum of activity, coupled with the potential for high efficacy and crop selectivity, has driven extensive research and commercialization efforts over the past several decades. This technical guide delves into the historical development of pyrazole-based herbicides, their various mechanisms of action, and the experimental methodologies underpinning their discovery and evaluation.

A Historical Perspective: From Early Discoveries to Commercial Success

The journey of pyrazole herbicides began in the 1970s with the discovery of early compounds by Sankyo (now Daiichi Sankyo).[1] Pyrazolynate, introduced in 1980, and its structural analog pyrazoxyfen, commercialized in 1985, were among the first pyrazole-based herbicides to be widely used, particularly for weed control in paddy rice.[1][6] These early compounds laid the groundwork for decades of research into the herbicidal potential of the pyrazole scaffold. A significant breakthrough in understanding their mode of action came with the realization that many of these compounds, or their metabolites, act as potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[6][7] This discovery paved the way for the rational design of new and more effective HPPD-inhibiting pyrazole herbicides.

Mechanisms of Action: More Than Just HPPD Inhibition

While HPPD inhibition is the most prominent mechanism of action for pyrazole herbicides, this versatile scaffold has been successfully incorporated into herbicides targeting other essential plant enzymes. The primary modes of action for pyrazole-based herbicides include:

-

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: This is the most common mechanism. HPPD is a key enzyme in the biosynthetic pathway of plastoquinone and tocopherol. Inhibition of HPPD leads to a depletion of these essential molecules, resulting in the bleaching of new plant tissues due to the photo-oxidation of chlorophyll, followed by necrosis and plant death.[6][7]

-

Acetolactate Synthase (ALS) Inhibition: ALS is the first enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Herbicides targeting ALS starve the plant of these essential amino acids, leading to a cessation of growth and eventual death. Several commercial sulfonylurea herbicides incorporate a pyrazole ring.[1]

-

Protoporphyrinogen Oxidase (PPO) Inhibition: PPO is an enzyme involved in the chlorophyll and heme biosynthesis pathways. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that disrupt cell membranes, causing rapid necrosis.[5]

The Discovery and Development Workflow

The path from initial discovery to a commercial herbicide is a multi-step process that involves synthesis, screening, and rigorous evaluation.

Key Experimental Protocols

The development of pyrazole-based herbicides relies on a suite of standardized experimental protocols to assess their efficacy and mechanism of action.

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole herbicides often involves the cyclization of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. The specific substituents on both reactants determine the final structure and properties of the pyrazole herbicide.

General Procedure:

-

Reaction Setup: A solution of a substituted hydrazine (e.g., phenylhydrazine) is prepared in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

-

Addition of Dicarbonyl: The 1,3-dicarbonyl compound (e.g., a substituted benzoylacetone) is added to the hydrazine solution, often dropwise, at room temperature or with gentle heating.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then typically dissolved in an organic solvent and washed with water or a mild aqueous base to remove any unreacted starting materials or acidic byproducts.

-

Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure pyrazole derivative.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

Herbicidal Activity Assays

1. Pre-emergence Herbicidal Activity Assay:

This assay evaluates the effect of a herbicide on germinating seeds.

-

Materials: Petri dishes or small pots, filter paper or soil, seeds of target weed and crop species.

-

Procedure:

-

A solution of the test compound at various concentrations is prepared.

-

For petri dish assays, filter paper is placed in each dish and moistened with a known volume of the test solution. For pot assays, the soil surface is evenly treated with the test solution.

-

A predetermined number of seeds of each plant species are placed on the filter paper or sown in the treated soil.

-

The dishes or pots are incubated in a growth chamber with controlled light, temperature, and humidity.

-

After a set period (e.g., 7-14 days), the germination rate and the growth of the radicle and hypocotyl (or coleoptile) are measured.

-

Herbicidal activity is typically expressed as the percentage of growth inhibition compared to an untreated control.

-

2. Post-emergence Herbicidal Activity Assay:

This assay assesses the effect of a herbicide on established seedlings.

-

Materials: Pots with soil, seedlings of target weed and crop species at a specific growth stage (e.g., 2-3 leaf stage).

-

Procedure:

-

Seedlings are grown in pots to the desired stage.

-

A solution of the test compound, often formulated with a surfactant, is prepared at various concentrations.

-

The foliage of the seedlings is uniformly sprayed with the test solution using a laboratory sprayer.

-

The treated plants are returned to a greenhouse or growth chamber with controlled environmental conditions.

-

After a specific period (e.g., 14-21 days), the plants are visually assessed for injury (e.g., chlorosis, necrosis, stunting) on a scale of 0% (no effect) to 100% (complete kill).

-

In some cases, the fresh or dry weight of the above-ground biomass is measured to quantify the herbicidal effect.

-

Enzyme Inhibition Assays

HPPD Inhibition Assay (General Protocol):

-

Enzyme Source: HPPD can be isolated from a plant source (e.g., Arabidopsis thaliana) or expressed recombinantly in E. coli.

-

Assay Principle: The activity of HPPD is typically measured by monitoring the consumption of its substrate, 4-hydroxyphenylpyruvate (HPPA), or the formation of its product, homogentisate. A common method involves coupling the reaction to an oxygen sensor to measure oxygen consumption.

-

Procedure:

-

The assay is performed in a suitable buffer at a specific pH and temperature.

-

The reaction mixture contains the HPPD enzyme, its cofactor (ascorbate), and a source of iron (FeSO4).

-

The test compound (potential inhibitor) is added to the reaction mixture at various concentrations.

-

The reaction is initiated by the addition of the substrate, HPPA.

-

The rate of the reaction is measured (e.g., by monitoring the decrease in oxygen concentration).

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is calculated from the dose-response curve.

-

Quantitative Data on Pyrazole Herbicides

The efficacy of pyrazole herbicides is quantified using various metrics, including the half-maximal effective concentration (EC50) or growth reduction (GR50) from whole-plant assays and the half-maximal inhibitory concentration (IC50) from enzyme assays.

| Herbicide Class | Target Enzyme | Commercial Examples | Weed Spectrum (General) |

| Pyrazolones | HPPD | Pyrazolynate, Pyrazoxyfen | Annual and perennial weeds in rice |

| Triazines | HPPD | Topramezone, Pyrasulfotole | Broadleaf and grass weeds in corn |

| Sulfonylureas | ALS | Azimsulfuron, Pyrazosulfuron-ethyl | Broadleaf weeds and sedges in rice |

| Phenylpyrazoles | PPO | Pyraflufen-ethyl | Broadleaf weeds in cereals |

| Compound ID | Target Weed | Assay Type | EC50 / GR50 / IC50 (µM or g ai/ha) | Reference |

| Pyrazolynate metabolite | Echinochloa oryzicola | HPPD Inhibition | IC50: 13 nM | [7] |

| Pyrazoxyfen metabolite | Echinochloa oryzicola | HPPD Inhibition | IC50: 13 nM | [7] |

| Compound 5o | Barnyard grass | Post-emergence | Good activity at 0.05 mmol/m² | [8] |

| Compound A1 | Chenopodium serotinum | Post-emergence | Excellent activity at 37.5 g/ha | [9] |

| Compound A3 | Stellaria media | Post-emergence | Excellent activity at 37.5 g/ha | [9] |

| Compound A4 | Brassica juncea | Post-emergence | Excellent activity at 37.5 g/ha | [9] |

Signaling Pathways and Logical Relationships

The inhibition of key enzymes by pyrazole herbicides triggers a cascade of downstream effects, ultimately leading to plant death.

Conclusion and Future Outlook

Pyrazole-based herbicides represent a remarkable success story in agrochemical research. Their structural versatility has allowed for the development of compounds with multiple modes of action, providing valuable tools for integrated weed management. Future research will likely focus on the discovery of novel pyrazole herbicides with enhanced efficacy, improved crop safety, and a more favorable environmental profile. The application of computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, will continue to play a crucial role in the rational design of the next generation of these essential agricultural tools.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]

- 3. ijrpr.com [ijrpr.com]

- 4. mdpi.com [mdpi.com]

- 5. Nanoencapsulation Enhances the Post-Emergence Herbicidal Activity of Atrazine against Mustard Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jetir.org [jetir.org]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Pyrazole Carboxylic Acids: A Technical Guide

Introduction

Pyrazole carboxylic acids represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a privileged scaffold in drug discovery. The incorporation of a carboxylic acid moiety provides a crucial functional group for molecular interactions and further synthetic modifications, enhancing the therapeutic potential of these derivatives. This technical guide provides an in-depth overview of the current research on the therapeutic applications of pyrazole carboxylic acids, with a focus on their quantitative biological data, experimental methodologies, and underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals.

Therapeutic Applications and Quantitative Data

Pyrazole carboxylic acid derivatives have demonstrated efficacy in a wide range of therapeutic areas, including oncology, inflammation, infectious diseases, and neurological disorders. The following tables summarize the quantitative data from various studies, showcasing the potency of these compounds.

Table 1: Anticancer Activity of Pyrazole Carboxylic Acid Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Pyrazole-thiophene hybrid 2 | MCF-7 (Breast) | Cytotoxicity Assay | 6.57 | [1] |

| Pyrazole-thiophene hybrid 2 | HepG2 (Liver) | Cytotoxicity Assay | 8.86 | [1] |

| Fused Pyrazole Derivative 3 | - | EGFR Inhibition | 0.06 | [2] |

| Fused Pyrazole Derivative 9 | - | VEGFR-2 Inhibition | 0.22 | [2] |

| 3,5-diarylpyrazole 6 | Various | Anticancer Assay | 0.00006 - 0.00025 | |

| 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic-acid-based amide | - | Anticancer Assay | - | |

| Pyrazole carbohydrazide | MDA-MB-231 (Breast) | MTT Assay | 6.36 | [3] |

| Pyrazole acetohydrazide | MDA-MB-231 (Breast) | MTT Assay | 5.90 | [3] |

| Pyrazole acetohydrazide 32 | A2780 (Ovarian) | 2D-QSAR | 8.63 | [3] |

Table 2: Anti-inflammatory Activity of Pyrazole Carboxylic Acid Derivatives

| Compound/Derivative | Model/Assay | Inhibition (%) | IC50 (µM) | Reference |

| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2f) | Carrageenan-induced paw edema | Significant | - | [4] |

| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2e) | Carrageenan-induced paw edema | Significant | - | [4] |

| 3-phenyl-5-aryl-4, 5-dihydro-1H-pyrazole-1-carbaldehyde 4b | Carrageenan-induced paw edema | 31.41 (at 1hr) | - | [5] |

| 3-phenyl-5-aryl-4, 5-dihydro-1H-pyrazole-1-carbaldehyde 4c | Carrageenan-induced paw edema | 36.78 (at 1hr) | - | [5] |

| 3-phenyl-5-aryl-4, 5-dihydro-1H-pyrazole-1-carbaldehyde 4f | Carrageenan-induced paw edema | 40.61 (at 1hr) | - | [5] |

| Pyrazole 7a | COX-2 Inhibition | - | 0.049 | [6] |

| Pyrazole 7b | COX-2 Inhibition | - | 0.060 | [6] |

| Pyrazole 7j | COX-2 Inhibition | - | 0.060 | [6] |

| Benzothiophen-2-yl pyrazole carboxylic acid 5b | COX-2 Inhibition | - | 0.01 | [7] |

| Pyrazoline 2g | Lipoxygenase Inhibition | - | 80 | [8][9] |

Table 3: Antimicrobial Activity of Pyrazole Carboxylic Acid Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Naphthyl-substituted pyrazole-derived hydrazone 6 | S. aureus | 0.78 - 1.56 | [10] |

| Naphthyl-substituted pyrazole-derived hydrazone 6 | A. baumannii | 0.78 - 1.56 | [10] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | S. aureus | 62.5 - 125 | [11] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | A. niger | 2.9 - 7.8 | [11] |

| Pyrazole derivative 9e | S. aureus | 15.6 | [12] |

| Pyrazole derivative 9h | S. aureus | 15.6 | [12] |

| Pyrazole derivative 9g | E. coli | 15.6 | [12] |

| Pyrazole derivative | B. cereus | 128 | [4] |

| Pyrazole-derived aniline 25 | S. aureus | 16 | [10] |

Table 4: Antiviral Activity of Pyrazole Carboxylic Acid Derivatives

| Compound/Derivative | Virus | Assay | EC50 (µM) | Reference |

| Pyrazole-3-carboxylic acid derivative | Dengue Virus (DENV-2) | Antiviral Assay | 4.1 | [13][14] |

| Pyrazole-3-carboxylic acid derivative | Dengue Virus Protease | Reporter Gene Assay | 2.2 | [13][14] |

| Pyrazole-3-carboxylic acid derivative 1 | Dengue Virus Protease | Reporter Gene Assay | 9.5 | [13] |

| Pyrazole-3-carboxylic acid derivative 2 | Dengue Virus Protease | Reporter Gene Assay | 6.2 | [13] |

| N-acetyl 4,5-dihydropyrazole 7 | Vaccinia Virus | Antiviral Assay | 7 µg/ml | [15] |

Table 5: Enzyme Inhibitory Activity of Pyrazole Carboxylic Acid Derivatives

| Compound/Derivative | Enzyme | Ki | Reference |

| Pyrazole [3,4–d] pyridazine derivative | Carbonic Anhydrase I | 9.03±3.81 - 55.42±14.77 nM | [4] |

| Pyrazole [3,4–d] pyridazine derivative | Carbonic Anhydrase II | 18.04±4.55 - 66.24±19.21 nM | [4] |

| Pyrazole [3,4–d] pyridazine derivative | Acetylcholinesterase | 394.77±68.13 - 952.93±182.72 nM | [4] |

| Substituted pyrazole derivative | Carbonic Anhydrase I | 1.03±0.23 - 22.65 µM | [4] |

| Substituted pyrazole derivative | Carbonic Anhydrase II | 1.82±0.30 - 27.94 µM | [4] |

| Substituted pyrazole derivative | Acetylcholinesterase | 48.94±9.63 - 116.05 µM | [4] |

| Pyrazole-carboxamide | Carbonic Anhydrase I | 0.063–3.368 µM | [16] |

| Pyrazole-carboxamide | Carbonic Anhydrase II | 0.007–4.235 µM | [16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section provides protocols for key experiments cited in the evaluation of pyrazole carboxylic acids.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole carboxylic acid derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar rats or Swiss albino mice

-

1% Carrageenan solution in saline

-

Pyrazole carboxylic acid derivatives

-

Vehicle (e.g., saline, DMSO)

-

Plethysmometer or digital calipers

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the pyrazole carboxylic acid derivatives or vehicle to the animals via a suitable route (e.g., oral, intraperitoneal).

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness using digital calipers at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Enzyme Inhibition Assays

These assays are used to determine the inhibitory potential of compounds against specific enzymes. The following is a general protocol that can be adapted for different enzymes like acetylcholinesterase or carbonic anhydrase.

Materials:

-

Purified enzyme (e.g., acetylcholinesterase, carbonic anhydrase)

-

Substrate specific to the enzyme

-

Buffer solution

-

Pyrazole carboxylic acid derivatives

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the buffer, the enzyme, and the pyrazole carboxylic acid derivative at various concentrations in a 96-well plate.

-

Pre-incubation: Pre-incubate the mixture for a specific period to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to the wells.

-

Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition. The Ki (inhibition constant) or IC50 values can be calculated from dose-response curves.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which pyrazole carboxylic acids exert their therapeutic effects is crucial for rational drug design and development.

Anti-inflammatory Action: COX-2 Inhibition

A prominent mechanism of anti-inflammatory action for many pyrazole derivatives, such as celecoxib, is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[17][18] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.

Caption: COX-2 inhibition by pyrazole carboxylic acids.

Anticancer Mechanism: EGFR Signaling Pathway Inhibition

Many pyrazole derivatives exhibit anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[19] One such critical target is the Epidermal Growth Factor Receptor (EGFR).[19][20][21] Aberrant EGFR signaling is a hallmark of many cancers.

Caption: EGFR signaling inhibition by pyrazole derivatives.

Experimental Workflow: High-Throughput Screening

The discovery of novel therapeutic agents often involves high-throughput screening (HTS) of large compound libraries. The following diagram illustrates a typical workflow for screening pyrazole carboxylic acid derivatives.

Caption: High-throughput screening workflow.

Conclusion

Pyrazole carboxylic acids continue to be a rich source of inspiration for the development of novel therapeutic agents. Their diverse biological activities, coupled with their synthetic tractability, make them a highly attractive scaffold for medicinal chemists. The quantitative data presented in this guide highlight the potential of these compounds to achieve high potency against a variety of biological targets. The detailed experimental protocols and an understanding of the underlying signaling pathways provide a solid foundation for future research and development in this promising area of drug discovery. Further exploration of structure-activity relationships and the application of modern drug design strategies will undoubtedly lead to the discovery of new pyrazole carboxylic acid-based drugs with improved efficacy and safety profiles.

References

- 1. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 3. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sciforum.net [sciforum.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 18. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Pyrazole, Pyrazoline, and Fused Pyrazole Derivatives: New Horizons in EGFR-Targeted Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed structural analysis of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, a substituted pyrazole derivative of interest in medicinal chemistry and materials science. Due to a lack of extensive publicly available experimental data for this specific molecule, this guide synthesizes information from closely related analogs and computational predictions to offer a comprehensive overview of its structural and chemical properties. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar compounds.

Introduction

Substituted pyrazoles are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific substitution pattern on the pyrazole ring significantly influences the molecule's physicochemical properties and its interaction with biological targets. This compound incorporates several key features: a chlorinated pyrazole core, two methyl groups at positions 1 and 3, and a carboxylic acid moiety at position 5. These functional groups are expected to modulate its electronic properties, crystal packing, and potential as a synthon in drug discovery and development.

Predicted Physicochemical and Spectroscopic Data

Computed Properties

The following table summarizes the computed physicochemical properties for the analogous compound, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. These values serve as an estimate for the title compound.

| Property | Value | Source |

| Molecular Formula | C7H9ClN2O2 | PubChem |

| Molecular Weight | 188.61 g/mol | PubChem |

| XLogP3 | 1.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 188.0352552 Da | PubChem |

| Monoisotopic Mass | 188.0352552 Da | PubChem |

| Topological Polar Surface Area | 55.1 Ų | PubChem |

| Heavy Atom Count | 12 | PubChem |

Expected Spectroscopic Characteristics

Based on the structure of this compound and data from related pyrazole derivatives, the following spectroscopic characteristics are anticipated:

-

1H NMR: Signals corresponding to the two methyl groups (N-CH3 and C-CH3) and the carboxylic acid proton. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and carboxylic acid groups.

-

13C NMR: Resonances for the pyrazole ring carbons, the two methyl carbons, and the carboxylic acid carbonyl carbon.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, and C-Cl stretching vibrations.

-

Mass Spectrometry: The molecular ion peak (M+) and characteristic fragmentation patterns, including the isotopic signature of the chlorine atom.

Proposed Synthesis and Experimental Workflow

A definitive, published experimental protocol for the synthesis of this compound is not available. However, a plausible synthetic route can be inferred from established methods for the synthesis of related substituted pyrazole carboxylic acids. A general workflow would likely involve the cyclization to form the pyrazole ring, followed by chlorination.

General Synthetic Strategy

A common route to pyrazole-5-carboxylic acids involves the condensation of a hydrazine derivative with a β-ketoester. For the title compound, this would likely involve the reaction of methylhydrazine with a chlorinated β-ketoester precursor. An alternative approach could involve the synthesis of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid followed by direct chlorination at the 4-position.

Illustrative Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted pyrazole carboxylic acid, which would be applicable to the title compound.

Caption: Generalized workflow for the synthesis and characterization of this compound.

Structural Relationships and Logic

The structural features of this compound dictate its chemical behavior and potential interactions. The relationship between its functional groups can be visualized as follows.

Caption: Key structural components and their influence on the properties of the molecule.

Conclusion and Future Directions

This compound presents an interesting target for further investigation due to the combination of functional groups that are relevant to medicinal chemistry and materials science. While a complete experimental characterization is not yet available in the public domain, this guide provides a solid foundation based on the analysis of analogous structures.

Future research should focus on the definitive synthesis and purification of this compound, followed by a thorough structural and spectroscopic characterization, including single-crystal X-ray diffraction to elucidate its solid-state structure and intermolecular interactions. Furthermore, evaluation of its biological activity and potential as a precursor for novel pharmaceuticals or functional materials would be a valuable next step.

Disclaimer: This document is based on currently available information and computational predictions for analogous compounds. The experimental details and data should be considered illustrative until confirmed by dedicated laboratory studies.

Methodological & Application

Synthesis of Pyrazole Carboxylic Acids: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of pyrazole carboxylic acids, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The protocols outlined below are based on established and versatile methods reported in the chemical literature, focusing on the Vilsmeier-Haack reaction and the Knorr pyrazole synthesis followed by ester hydrolysis.

Overview of Synthetic Strategies

The synthesis of pyrazole carboxylic acids can be approached through various routes. Two common and effective methods are highlighted here:

-

Vilsmeier-Haack Cyclization: This method involves the reaction of hydrazones derived from β-ketoesters with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to directly form the pyrazole-4-carboxylate ester. This approach is efficient for producing 4-substituted pyrazole carboxylic acid derivatives.[1]

-

Knorr Pyrazole Synthesis and Subsequent Hydrolysis: This classic and highly versatile method involves the condensation of a 1,3-dicarbonyl compound, such as a β-ketoester, with a hydrazine derivative to form a pyrazole carboxylate ester.[2][3] The resulting ester is then hydrolyzed to the corresponding carboxylic acid.[4] This two-step process allows for a wide range of substituents on the pyrazole core.

Data Presentation

The following table summarizes quantitative data for representative examples of the two synthetic methods described.

| Method | Starting Materials | Product | Reaction Time | Yield (%) | Reference |

| Vilsmeier-Haack | Hydrazone of ethyl acetoacetate, POCl₃, DMF | Ethyl 1-phenyl-1H-pyrazole-4-carboxylate | 4 h (Conventional) | 75 | [1] |

| Vilsmeier-Haack (Microwave) | Hydrazone of ethyl acetoacetate, POCl₃, DMF | Ethyl 1-phenyl-1H-pyrazole-4-carboxylate | 3 min | 92 | [1] |

| Knorr Synthesis | Ethyl benzoylacetate, Phenylhydrazine | 1,5-Diphenyl-1H-pyrazole-3-carboxylate | 1 h | High (not specified) | [2] |

| Ester Hydrolysis | Pyrazole-5-carboxylate ester, LiOH | Pyrazole-5-carboxylic acid | 4-12 h | High (not specified) | [4] |

Experimental Protocols

Protocol 1: Synthesis of 1H-Pyrazole-4-Carboxylic Acid Esters via Vilsmeier-Haack Cyclization

This protocol describes the synthesis of 1H-pyrazole-4-carboxylic acid esters from hydrazones of β-ketoesters using the Vilsmeier reagent, with both conventional heating and microwave irradiation methods.[1]

Materials:

-

Hydrazone of a β-ketoester (e.g., from ethyl acetoacetate and phenylhydrazine)

-

Phosphorus oxychloride (POCl₃)

-

Dry N,N-Dimethylformamide (DMF)

-

Crushed ice

-

Sodium hydroxide (NaOH) solution, dilute

-

Ethyl acetate

-

Petroleum ether

-

Silica gel (60-120 mesh)

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flask, cool dry DMF in an ice bath. Slowly add POCl₃ (3 equivalents) dropwise with stirring.

-

Reaction: To the ice-cold, stirred Vilsmeier reagent, add the hydrazone (1 equivalent).

-

Conventional Method:

-

Allow the reaction mixture to come to room temperature.

-

Reflux the mixture at 70-80 °C for approximately 4 hours.

-

-

Microwave Method:

-

Subject the reaction mixture to microwave irradiation. The reaction is typically complete within a few minutes.

-

-

Work-up:

-

Pour the resulting mixture onto crushed ice.

-

Neutralize with a dilute sodium hydroxide solution. A pale yellow precipitate should form.

-

Allow the mixture to stand overnight.

-

-

Purification:

-

Collect the precipitate by filtration.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate-petroleum ether mixture (e.g., 15:85) as the eluent to yield the pure pyrazole-4-carboxylic acid ester.

-

Protocol 2: Synthesis of Pyrazole-5-Carboxylic Acid via Knorr Synthesis and Hydrolysis

This two-part protocol first describes the synthesis of a pyrazole-5-carboxylate ester using the Knorr pyrazole synthesis, followed by its hydrolysis to the carboxylic acid.[2][4]

Part A: Knorr Synthesis of Pyrazole-5-Carboxylate Ester

Materials:

-

β-ketoester (e.g., ethyl benzoylacetate) (1 equivalent)

-

Hydrazine derivative (e.g., phenylhydrazine) (1-2 equivalents)

-

1-Propanol

-

Glacial acetic acid (catalytic amount)

-

Water

Procedure:

-

Reaction Setup: In a suitable vial or flask, mix the β-ketoester and the hydrazine derivative.

-

Add 1-propanol as a solvent and a few drops of glacial acetic acid as a catalyst.

-

Heat the reaction mixture with stirring at approximately 100 °C for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the starting β-ketoester is consumed, add water to the hot reaction mixture with stirring to induce precipitation of the product.

-

Cool the mixture in an ice bath to complete precipitation.

-

-

Purification:

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold water.

-

The crude product can be further purified by recrystallization if necessary.

-

Part B: Hydrolysis of Pyrazole-5-Carboxylate Ester to Carboxylic Acid [4]

Materials:

-

Pyrazole-5-carboxylate ester (from Part A) (1 equivalent)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 equivalents)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl), 1M solution

Procedure:

-

Reaction Setup: Dissolve the pyrazole ester in a mixture of THF and water (e.g., a 3:1 ratio).

-

Add the base (LiOH or NaOH) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).

-

Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).

-

Work-up:

-

Cool the reaction mixture in an ice bath.

-

Carefully acidify the mixture to a pH of 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.

-

Stir the mixture in the ice bath for an additional 30 minutes.

-

-

Purification:

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove inorganic salts.

-

Dry the product under vacuum to obtain the pure pyrazole-5-carboxylic acid.

-

Visualizations

Caption: General workflow for pyrazole carboxylic acid synthesis.

Caption: Simplified Knorr pyrazole synthesis signaling pathway.

References

Derivatization of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid for Bioassays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid into biologically active carboxamides. This document details the synthetic protocols, bioassay methodologies, and underlying mechanisms of action for derivatives exhibiting fungicidal, herbicidal, and insecticidal properties. The information presented is intended to guide researchers in the development of novel agrochemicals and therapeutic agents.

Introduction

The pyrazole ring is a privileged scaffold in medicinal and agricultural chemistry, with numerous derivatives demonstrating a wide range of biological activities. This compound is a key intermediate for the synthesis of a variety of bioactive molecules. Derivatization of its carboxylic acid moiety, primarily through the formation of amides, has led to the discovery of potent modulators of various biological targets. These derivatives have shown significant promise as fungicides, herbicides, and insecticides, addressing the ongoing need for new and effective agents to manage pests and diseases in agriculture and to serve as leads in drug discovery.

Synthetic Protocol: Amide Derivatization

The conversion of this compound to its corresponding carboxamides is a crucial step in accessing a diverse chemical space for biological screening. A general and effective method for this transformation involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

General Protocol for Amide Synthesis

This protocol describes a common method for the synthesis of 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamides.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., DCC, HBTU)

-

An appropriate primary or secondary amine

-

Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or toluene)

-

Triethylamine (TEA) or another suitable base

-

Standard laboratory glassware and equipment for organic synthesis

-

Purification supplies (e.g., silica gel for column chromatography)

Procedure:

-

Activation of the Carboxylic Acid:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in an anhydrous solvent.

-

Slowly add thionyl chloride (1.2-1.5 equivalents) to the solution at 0 °C.

-

Allow the reaction mixture to stir at room temperature or gently reflux until the reaction is complete (monitored by TLC).

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

-

-

Amide Formation:

-

Dissolve the crude acid chloride in a fresh portion of anhydrous solvent.

-

In a separate flask, dissolve the desired amine (1-1.2 equivalents) and a base such as triethylamine (1.5-2 equivalents) in the same anhydrous solvent.

-

Slowly add the amine solution to the acid chloride solution at 0 °C.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

-

Work-up and Purification:

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

-

Visualization of the Synthetic Workflow:

Caption: General workflow for the synthesis of 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide derivatives.

Applications in Bioassays

Derivatives of this compound have been successfully evaluated in a range of bioassays, demonstrating their potential as active agents in several fields.

Fungicidal Activity: Succinate Dehydrogenase Inhibition

A significant number of pyrazole carboxamide derivatives exhibit potent fungicidal activity by inhibiting the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial electron transport chain.

Mechanism of Action:

SDH, also known as Complex II, plays a crucial role in cellular respiration by catalyzing the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle and transferring electrons to the ubiquinone pool. Inhibition of SDH disrupts the fungal respiratory chain, leading to a depletion of ATP and ultimately cell death. Pyrazole carboxamides act as non-competitive inhibitors, binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.

Signaling Pathway Visualization:

Caption: Inhibition of the mitochondrial electron transport chain by pyrazole carboxamide derivatives.

Quantitative Data:

| Compound Type | Target Organism | Bioassay Endpoint | Value |

| Pyrazole Carboxamide Thiazole Derivative | Valsa mali | EC₅₀ | 1.77 mg/L |

| Pyrazole Carboxamide Thiazole Derivative | Rhizoctonia solani | EC₅₀ | 3.79 mg/L |

| Pyrazole-4-carboxamide with Ether Group | Rhizoctonia solani | EC₅₀ | 0.046 µg/mL |

| Isoxazolol Pyrazole Carboxylate | Rhizoctonia solani | EC₅₀ | 0.37 µg/mL |

Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

-

Preparation of Test Compounds: Dissolve the synthesized pyrazole carboxamide derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Culture Medium: Prepare potato dextrose agar (PDA) medium and sterilize by autoclaving.

-

Incorporation of Test Compounds: While the PDA is still molten, add the appropriate volume of the stock solution to achieve the desired final concentrations.

-

Pouring Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

Inoculation: Place a mycelial plug (e.g., 5 mm in diameter) from the edge of an actively growing fungal colony onto the center of each PDA plate.

-

Incubation: Incubate the plates at a suitable temperature (e.g., 25-28 °C) in the dark.

-

Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (containing only the solvent) reaches the edge of the plate.

-

Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.

-

EC₅₀ Determination: Determine the EC₅₀ value (the concentration that causes 50% inhibition of mycelial growth) by probit analysis of the dose-response data.

Herbicidal Activity: Transketolase Inhibition

Certain pyrazole carboxamide derivatives have been identified as potent herbicides that target the enzyme transketolase.

Mechanism of Action:

Transketolase is a key enzyme in the pentose phosphate pathway (PPP) and the Calvin cycle in plants. It catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor. Inhibition of transketolase disrupts these vital metabolic pathways, leading to an accumulation of toxic intermediates and a cessation of growth, ultimately resulting in plant death.

Signaling Pathway Visualization:

Caption: Inhibition of plant metabolic pathways through the targeting of transketolase by pyrazole carboxamide herbicides.

Quantitative Data:

| Compound Type | Target Organism | Bioassay Endpoint | Value |

| Pyrazole-carboxamide | Digitaria sanguinalis | Inhibition at 100 mg/L | ~95% |

| Pyrazole-carboxamide | Amaranthus retroflexus | Inhibition at 100 mg/L | ~95% |

| N-ethoxy-1-methyl-3-(3-trifluoromethylbenzyloxy)pyrazole-4-carboxamide | Various annual lowland weeds | Application Rate for Good Herbicidal Activity | 100 g a.i./ha |

Experimental Protocol: In Vitro Herbicidal Assay (Seedling Growth)

-

Preparation of Test Compounds: Dissolve the synthesized pyrazole carboxamide derivatives in a suitable solvent (e.g., acetone or DMSO) to prepare stock solutions.

-

Assay Medium: Prepare a suitable growth medium (e.g., agar or filter paper soaked in a nutrient solution) in Petri dishes or small pots.

-

Application of Test Compounds: Apply the test compounds to the growth medium at various concentrations.

-

Sowing Seeds: Place a predetermined number of seeds of the target weed species onto the treated medium.

-

Incubation: Incubate the plates or pots under controlled conditions of light, temperature, and humidity.

-